molecular formula C12H16OS B7816034 Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- CAS No. 15560-11-9

Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-

Cat. No.: B7816034
CAS No.: 15560-11-9
M. Wt: 208.32 g/mol
InChI Key: WTRCFFWVBUFQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aromatic Ketone Chemistry

Aromatic ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring. The simplest of these is acetophenone (B1666503), which serves as a foundational structure for a vast array of derivatives. nih.gov These compounds are notable for the electronic interaction between the carbonyl group and the aromatic system, which influences their reactivity and physical properties.

The table below details the key structural components of the title compound and related acetophenone derivatives.

ComponentStructureSignificance
Acetophenone Core C₆H₅COCH₃Provides a basic aromatic ketone framework, a common scaffold in medicinal chemistry. studyraid.com
Thioether Linkage -S-Imparts specific electronic and steric properties, and can participate in key biological interactions. tandfonline.com
Isobutyl Group -CH₂CH(CH₃)₂A bulky, lipophilic group that can influence solubility and binding to biological targets.
Para-Substitution Substituents at positions 1 and 4Affects the molecule's electronic distribution and steric profile.

Significance of Thioether Functionality in Molecular Design and Chemical Reactivity

The thioether functional group (C-S-C) is a crucial motif in the design of new molecules, particularly in the pharmaceutical and material sciences. tandfonline.comacsgcipr.org Organosulfur compounds, including thioethers, are found in a significant number of approved drugs and play a vital role in therapeutic applications. tandfonline.com

The inclusion of a thioether can modulate a molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are critical for molecular recognition and binding to biological targets like enzymes and receptors. studyraid.com

From a reactivity standpoint, the sulfur atom in a thioether can be oxidized to form sulfoxides and sulfones, which have different electronic properties and biological activities. acsgcipr.org This provides a route to further functionalization and the creation of a library of related compounds for structure-activity relationship (SAR) studies. The synthesis of thioethers is a well-established area of organic chemistry, with methods like nucleophilic substitution of alkyl halides with thiolates being commonly employed. tu.edu.iqmasterorganicchemistry.com

Overview of Current Research Trajectories in Substituted Acetophenones

Substituted acetophenones are a focal point of extensive research due to their versatility as synthetic intermediates and their wide range of biological activities. nih.gov Research in this area can be broadly categorized into several key trajectories:

Medicinal Chemistry: Many acetophenone derivatives are investigated for their potential as therapeutic agents. studyraid.com For instance, hydroxy-substituted acetophenones have demonstrated significant antifungal activity against plant pathogens. nih.gov Halogenated and nitro-substituted acetophenones have been identified as potent nematicidal agents. nih.gov The acetophenone scaffold is also explored for developing antioxidants and acetylcholinesterase inhibitors for conditions like Alzheimer's disease. studyraid.com

Agrochemicals: The development of new pesticides is another active area of research for substituted acetophenones. They have been shown to be effective as herbicides, with some natural acetophenone derivatives serving as models for new herbicidal compounds. nih.gov

Synthetic Methodology: Substituted acetophenones are valuable starting materials for the synthesis of more complex molecules. researchgate.net Researchers are continually developing new catalytic methods and reaction pathways to modify the acetophenone core and introduce diverse functional groups. This includes reactions like multi-component condensations to produce β-acetamido ketones and the synthesis of α-substituted selenenyl acetophenones. researchgate.nettandfonline.com

Materials Science: Aromatic ketones, including those with thioether linkages, are used as monomers for the synthesis of high-performance polymers like poly(thioether-ketone)s (PTEKs). These materials exhibit high thermal stability and good solubility in organic solvents, making them suitable for various industrial applications. acs.org

The following table summarizes recent research directions for substituted acetophenones.

Research AreaFocusExample Application
Medicinal Chemistry Development of novel therapeutic agents.Antifungal, nematicidal, and antioxidant compounds. nih.govstudyraid.com
Agrochemicals Discovery of new pesticides.Herbicides modeled after natural acetophenones. nih.gov
Synthetic Chemistry Creation of complex molecules from acetophenone building blocks.Synthesis of β-acetamido ketones and other complex structures. researchgate.net
Polymer Science Use as monomers for high-performance polymers.Synthesis of thermally stable poly(thioether-ketone)s. acs.org

Identifying Knowledge Gaps and Future Research Opportunities for Ethanone (B97240), 1-[4-[(2-methylpropyl)thio]phenyl]-

Despite the broad interest in substituted acetophenones and thioethers, a specific literature search for "Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-" reveals a significant knowledge gap. There is a lack of published data on its synthesis, characterization, and potential applications. This presents a clear opportunity for future research.

Key areas for future investigation include:

Synthesis and Characterization: The first step would be to develop an efficient and scalable synthesis for this compound, likely through the reaction of a suitable thiol with a halogenated acetophenone precursor. Full characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Exploration of Biological Activity: Given the known biological activities of related acetophenones and thioethers, this compound should be screened for a range of potential therapeutic and agrochemical applications. nih.govnih.gov This could include testing for anticancer, antifungal, antibacterial, and pesticidal properties.

Physicochemical Property Profiling: A detailed study of its physical and chemical properties, such as solubility, lipophilicity (logP), and metabolic stability, would provide valuable insights for its potential use in drug discovery or materials science.

Derivative Synthesis and SAR Studies: The synthesis of a library of analogs with modifications to the isobutyl group or the substitution pattern on the aromatic ring would allow for a systematic investigation of structure-activity relationships. This could lead to the identification of compounds with optimized properties for specific applications.

The unique combination of an acetophenone core, a thioether linkage, and an isobutyl group in Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- makes it a promising candidate for novel discoveries in organic and medicinal chemistry. Addressing the current knowledge gaps through targeted research could unlock its full potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-methylpropylsulfanyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRCFFWVBUFQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480689
Record name Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15560-11-9
Record name 1-[4-[(2-Methylpropyl)thio]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15560-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethanone, 1 4 2 Methylpropyl Thio Phenyl

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inicj-e.orgamazonaws.com For Ethanone (B97240), 1-[4-[(2-methylpropyl)thio]phenyl]-, two primary disconnection points are considered, leading to two main synthetic strategies.

The first approach involves a disconnection of the carbon-sulfur (C-S) bond. This suggests a synthesis route starting from a 4-substituted acetophenone (B1666503), such as 4-haloacetophenone, which can then be coupled with 2-methyl-1-propanethiol (B166225). This pathway focuses on introducing the thioether moiety in a late stage of the synthesis.

The second strategy involves disconnecting the carbon-carbon (C-C) bond between the aromatic ring and the acetyl group. This corresponds to an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. pressbooks.pubchemguide.co.uk This route would utilize (2-methylpropyl)thiobenzene as the starting material, to which an acetyl group is added.

These two distinct retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Development of Novel Synthetic Pathways to the 1-[4-(substituted-thio)phenyl]ethanone Core

Building the central framework of the molecule can be achieved through several established and optimized organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts acylation is a classic and direct method for forming the C-C bond between an aromatic ring and an acyl group. masterorganicchemistry.com The reaction is typically carried out by treating the aromatic compound, in this case, (2-methylpropyl)thiobenzene, with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk

The acyl group is deactivating, which prevents polysubstitution, a common issue in Friedel-Crafts alkylation. echemi.com However, the thioether group present in the substrate can influence the reaction. The sulfur atom's lone pairs can coordinate with the Lewis acid catalyst, potentially deactivating it or influencing the regioselectivity of the acylation. Optimization of this reaction involves careful selection of the Lewis acid, solvent, and reaction temperature to favor the formation of the desired para-substituted product, 1-[4-[(2-methylpropyl)thio]phenyl]ethanone, over the ortho-isomer.

ParameterConditionRationale
Aromatic Substrate (2-methylpropyl)thiobenzeneProvides the core phenylthio structure.
Acylating Agent Acetyl chloride (CH₃COCl)Source of the ethanone moiety.
Catalyst Aluminum chloride (AlCl₃)Lewis acid to generate the acylium ion electrophile.
Solvent Dichloromethane or Carbon disulfideInert solvent for the reaction.
Outcome Formation of a C-C bond at the para position.The thioalkyl group is an ortho, para-director.

This interactive table summarizes the typical conditions for a Friedel-Crafts acylation reaction.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with a strong organolithium base, such as n-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with an electrophile to introduce a new substituent exclusively at that ortho position. wikipedia.org

The thioether moiety in thioanisole (B89551) and its derivatives can act as a DMG. researchgate.net Metalation of (2-methylpropyl)thiobenzene would primarily yield the ortho-lithiated species. While this directly leads to ortho-substituted products, it is a key strategy in the broader context of aryl functionalization. To achieve the target para-substituted compound using this principle, one might start with a differently substituted precursor or employ more complex, multi-step strategies involving blocking groups or isomerization.

StepReagentPurpose
1. Metalationn-Butyllithium (n-BuLi)Deprotonation ortho to the thioether directing group. baranlab.org
2. Electrophilic QuenchAcylating Agent (e.g., N,N-dimethylacetamide)Introduction of the acetyl group.

This interactive table outlines the general steps in a Directed Ortho-Metalation strategy for functionalizing a thioether-containing benzene (B151609) ring.

Introduction of the (2-Methylpropyl)thio Moiety

An alternative synthetic approach involves forming the C-S bond by introducing the (2-methylpropyl)thio group onto a pre-functionalized phenyl ethanone ring. This is often achieved through nucleophilic substitution or transition-metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SₙAr) can be used to form the C-S bond. This reaction requires an aryl halide with electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this case, starting with a compound like 4-fluoroacetophenone or 4-chloroacetophenone provides a suitable substrate. The acetyl group acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack. libretexts.org

The reaction proceeds by the attack of a nucleophile, in this case, the (2-methylpropyl)thiolate anion, on the carbon atom bearing the halogen. The thiolate is generated in situ by treating 2-methyl-1-propanethiol with a base such as sodium hydride or potassium carbonate. The reaction typically proceeds through a two-step addition-elimination sequence via a resonance-stabilized intermediate known as a Meisenheimer complex, although some SₙAr reactions may proceed through a concerted mechanism. nih.gov

Palladium-catalyzed cross-coupling reactions have become a highly versatile and powerful method for forming carbon-sulfur bonds. nih.gov These reactions offer a broad substrate scope and high functional group tolerance. berkeley.edu The coupling of an aryl halide, such as 4-bromoacetophenone or 4-chloroacetophenone, with 2-methyl-1-propanethiol can be achieved using a palladium catalyst. berkeley.eduorganic-chemistry.org

These catalyst systems typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., those developed by Buchwald and Hartwig). organic-chemistry.orgresearchgate.net The ligand is crucial for facilitating the catalytic cycle, which involves oxidative addition, coordination of the thiolate, and reductive elimination to form the desired aryl thioether product. The choice of base, solvent, and temperature are critical parameters for achieving high yields. This method is often preferred for its efficiency, particularly with less reactive aryl chlorides. nih.govberkeley.edu

ComponentExampleRole in Reaction
Aryl Halide 4-BromoacetophenoneElectrophilic partner.
Thiol 2-Methyl-1-propanethiolNucleophilic partner.
Palladium Source Pd(OAc)₂Catalyst precursor.
Ligand DiPPF, CyPF-tBuStabilizes and activates the palladium catalyst. berkeley.eduorganic-chemistry.org
Base NaOt-Bu, K₂CO₃Generates the thiolate nucleophile.
Solvent Toluene, DioxaneProvides the reaction medium.

This interactive table summarizes the key components of a palladium-catalyzed C-S cross-coupling reaction.

Formation of the Thioether Linkage via Radical Mechanisms

The construction of the thioether bond in Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- via radical mechanisms offers a powerful alternative to traditional nucleophilic or metal-catalyzed methods. Among these, the thiol-ene reaction is a prominent pathway, celebrated for its high efficiency and adherence to click chemistry principles.

This reaction proceeds through a free-radical chain mechanism, typically initiated by photolysis, thermolysis, or a radical initiator. The process involves the addition of a thiol to an alkene. For the synthesis of the target compound, this would involve the reaction between 4-mercaptoacetophenone and isobutylene.

The mechanism unfolds in three key stages:

Initiation: A radical initiator (e.g., azobisisobutyronitrile - AIBN, or di-tert-butyl peroxide - DTBP) or UV light abstracts the hydrogen atom from the thiol (4-mercaptoacetophenone), generating a reactive thiyl radical.

Propagation: The thiyl radical adds to the alkene (isobutylene) at the less substituted carbon, following an anti-Markovnikov regioselectivity. This step forms a more stable carbon-centered radical intermediate.

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of the thiol. This regenerates the thiyl radical, which can then participate in another propagation cycle, and yields the final thioether product.

The thiol-ene reaction is known for its high yields, stereoselectivity, and rapid reaction rates. prepchem.com Radical-initiated thiol-ene reactions have been successfully used to synthesize a variety of thioethers, including those with complex ring structures and macrocycles. prepchem.com

Alternative radical pathways could also be envisioned. Photo-induced, transition-metal-free cross-coupling reactions between aryl halides and thiols or their precursors represent a developing area that could be applied to this synthesis, potentially starting from 4-iodoacetophenone. organic-chemistry.org Mechanistic studies of related nickel-catalyzed reductive cross-couplings have also indicated the involvement of a radical pathway. researchgate.net

Purification and Isolation Techniques for Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-

The isolation and purification of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- from the crude reaction mixture is critical to obtaining a product of high purity. Standard laboratory and industrial techniques are employed, chosen based on the physical properties of the compound and the nature of the impurities.

Crystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble when heated. Upon cooling, the compound crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent system, such as ethanol (B145695)/water or toluene/hexane, is crucial for efficient purification. For related acetophenone derivatives, controlled cooling is used to induce crystallization, followed by centrifugation or filtration to collect the purified product. google.com

Column Chromatography: For separating the target compound from closely related impurities or unreacted starting materials, silica (B1680970) gel column chromatography is a highly effective technique. orgsyn.org A solution of the crude product is passed through a column packed with silica gel, and a solvent system (eluent), typically a mixture like ethyl acetate (B1210297) and hexane, is used to move the components down the column at different rates based on their polarity. prepchem.com Fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to isolate the pure compound.

Filtration and Washing: After crystallization or precipitation, the solid product is collected by filtration. The solid cake is then washed with a small amount of a cold, appropriate solvent to remove any residual soluble impurities clinging to the surface of the crystals. google.com The purified solid is subsequently dried under vacuum to remove all traces of solvent.

TechniquePrincipleApplication for Target Compound
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Primary purification of the crude solid product to remove bulk impurities.
Column ChromatographyDifferential adsorption of components onto a stationary phase (silica gel) as a mobile phase (eluent) passes through.Separation of the product from structurally similar byproducts or starting materials. Ideal for achieving high purity on a lab scale.
Filtration & WashingMechanical separation of a solid from a liquid.Isolation of the crystallized or precipitated solid from the mother liquor and removal of surface impurities.

Sustainable Chemistry Approaches in the Synthesis of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes. Applying these principles to the synthesis of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- aims to reduce environmental impact, improve safety, and enhance efficiency.

Use of Greener Solvents: A key aspect of green chemistry is minimizing or replacing hazardous organic solvents. For C-S coupling reactions, research has focused on using water as a solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.net Other greener alternatives include alcohols or dimethyl sulfoxide (B87167) (DMSO), which are less toxic than traditional chlorinated solvents.

Catalysis over Stoichiometric Reagents: Catalytic methods are inherently greener than stoichiometric ones as they reduce waste. The development of C-S coupling reactions using abundant, less toxic base metals like copper or nickel instead of precious metals like palladium is a significant step forward. acsgcipr.org Furthermore, catalyst recovery and recycling are important considerations for large-scale, sustainable production.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The thiol-ene reaction is an excellent example of a highly atom-economical reaction, as it is an addition reaction with no byproducts.

Use of Thiol-Free Reagents: Thiols, particularly low-molecular-weight ones, are known for their foul odor and susceptibility to air oxidation. A sustainable approach involves the use of odorless, stable thiol surrogates. For instance, xanthates can be used as thiol-free reagents for the synthesis of aryl thioethers in a simple, effective, and green manner, often under transition-metal-free and base-free conditions. mdpi.com This avoids the handling of malodorous and air-sensitive thiols.

Green Chemistry PrincipleApplication in Synthesis of the Target Compound
Safer SolventsEmploying water, ethanol, or DMSO in SNAr or metal-catalyzed reactions.
CatalysisUsing catalytic amounts of base metals (Cu, Ni) instead of stoichiometric reagents or precious metals (Pd).
High Atom EconomyUtilizing addition reactions like the radical thiol-ene pathway to minimize byproduct formation.
Safer ReagentsSubstituting volatile, malodorous thiols with stable, odorless surrogates like xanthates. mdpi.com

Chemical Transformations and Reactivity of Ethanone, 1 4 2 Methylpropyl Thio Phenyl

Reactivity at the Carbonyl Group

The ketone functionality is a primary site of chemical reactivity in Ethanone (B97240), 1-[4-[(2-methylpropyl)thio]phenyl]-. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Ketone Functionality

Nucleophilic addition is a characteristic reaction of ketones. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.

Grignard Reactions: The reaction of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- with organomagnesium halides (Grignard reagents) is expected to produce tertiary alcohols. adichemistry.comorganic-chemistry.orglibretexts.orglibretexts.org For instance, the addition of methylmagnesium bromide would yield 2-(4-(isobutylthio)phenyl)propan-2-ol. The general mechanism involves the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the carbonyl carbon. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. wikipedia.orgthermofisher.com Treatment of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would result in the formation of 1-(isobutylthio)-4-(prop-1-en-2-yl)benzene. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions
ReactantReagentProductReaction Type
Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-1. CH₃MgBr 2. H₃O⁺2-(4-(isobutylthio)phenyl)propan-2-olGrignard Reaction
Ph₃P=CH₂1-(isobutylthio)-4-(prop-1-en-2-yl)benzeneWittig Reaction

α-Functionalization Reactions of the Ethanone Moiety

The carbon atom adjacent to the carbonyl group (the α-carbon) is susceptible to functionalization due to the acidity of its hydrogen atoms. The formation of an enol or enolate intermediate allows for the introduction of various substituents at this position.

α-Halogenation: In the presence of an acid or base catalyst, ketones can undergo halogenation at the α-position. mt.comyoutube.comyoutube.com For example, the bromination of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- with N-bromosuccinimide (NBS) in the presence of a catalyst like acidic aluminum oxide would be expected to yield 2-bromo-1-(4-((2-methylpropyl)thio)phenyl)ethan-1-one. nih.govshodhsagar.com Studies on similar acetophenone (B1666503) derivatives have shown that the reaction conditions can be optimized to favor α-bromination over aromatic ring bromination. nih.govmdpi.comnih.gov

Reduction Potentials and Pathways of the Carbonyl Group

The carbonyl group of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- can be reduced to a secondary alcohol. This transformation can be achieved through various reduction methods.

Hydride Reduction: Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for the reduction of ketones to alcohols. chemguide.co.ukcommonorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- with NaBH4 in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 1-(4-((2-methylpropyl)thio)phenyl)ethan-1-ol. umn.edu The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. chemguide.co.ukmasterorganicchemistry.com

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of ketones. youtube.com This process typically involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. researchgate.netmdpi.com The hydrogenation of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- under these conditions would also produce 1-(4-((2-methylpropyl)thio)phenyl)ethan-1-ol. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, especially if other reducible functional groups are present in the molecule. mdpi.com Studies on the catalytic transfer hydrogenation of similar acetophenones have also been reported. researchgate.net

Table 2: Reduction of the Carbonyl Group
ReactantReagent/CatalystProduct
Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-NaBH₄, CH₃OH1-(4-((2-methylpropyl)thio)phenyl)ethan-1-ol
H₂, Pd/C

Transformations Involving the Aromatic Ring System

The substituted phenyl group in Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- can undergo transformations that are characteristic of aromatic compounds, such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

The acetyl and isobutylthio substituents on the aromatic ring influence the rate and regioselectivity of electrophilic aromatic substitution reactions. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the isobutylthio group, an alkylthio group, is generally considered to be an activating, ortho-, para-directing group due to the electron-donating resonance effect of the sulfur atom's lone pairs.

In the case of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, the directing effects of the two substituents are synergistic. The para-relationship of the two groups means that the positions ortho to the activating isobutylthio group are also the positions meta to the deactivating acetyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the isobutylthio group (and meta to the acetyl group).

Friedel-Crafts Acylation: The Friedel-Crafts acylation of thioanisole (B89551) (methylthiobenzene) with acetic anhydride (B1165640) has been studied as a route to 4-(methylthio)acetophenone, a related compound. researchgate.netias.ac.in This reaction demonstrates the ortho- and para-directing effect of the methylthio group. researchgate.netias.ac.inorganic-chemistry.orgyoutube.com By analogy, further acylation of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- would be expected to be difficult due to the deactivating effect of the existing acetyl group.

Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Core

To perform palladium-catalyzed cross-coupling reactions on the aromatic core of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, a halogen substituent is typically required on the aromatic ring. For example, starting from a brominated derivative such as 1-(4-bromo-2-((2-methylpropyl)thio)phenyl)ethanone, various cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comyoutube.comyoutube.com A hypothetical 1-(4-bromo-2-((2-methylpropyl)thio)phenyl)ethanone could be coupled with an arylboronic acid to form a biaryl product. researchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orgu-szeged.huyoutube.commdpi.comnih.gov This reaction could be used to introduce an alkenyl group onto the aromatic ring of a halogenated precursor of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govthieme-connect.de This would allow for the introduction of an alkynyl substituent onto the aromatic ring. wikipedia.orgnih.gov

Table 3: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a Brominated Derivative
Starting MaterialCoupling PartnerCatalyst SystemReaction Type
1-(4-bromo-2-((2-methylpropyl)thio)phenyl)ethanoneAr-B(OH)₂Pd(PPh₃)₄, BaseSuzuki Coupling
AlkenePd(OAc)₂, PPh₃, BaseHeck Reaction
Terminal AlkynePd(PPh₃)₂Cl₂, CuI, BaseSonogashira Coupling

Directed Aromatic Functionalization

The regiochemical outcome of aromatic functionalization on Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- is governed by the directing effects of its two substituents: the acetyl group (-COCH₃) and the (2-methylpropyl)thio group (-S-CH₂CH(CH₃)₂). The acetyl group is an electron-withdrawing group and acts as a meta-director, deactivating the aromatic ring towards electrophilic substitution. Conversely, the thioether group is an activating, ortho, para-director due to the ability of the sulfur atom's lone pair of electrons to donate electron density to the ring through resonance.

Given their para relationship on the phenyl ring, these directing effects are competitive. The positions ortho to the thioether group (C2 and C6) are also meta to the acetyl group. This convergence of directing effects makes these positions the most likely sites for electrophilic aromatic substitution. The activating nature of the thioether generally outweighs the deactivating effect of the acetyl group at these positions.

A powerful strategy for achieving high regioselectivity in the functionalization of substituted aromatics is the Directed ortho Metalation (DoM) reaction. nih.gov This method utilizes a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a carbanion. This carbanion can then react with various electrophiles to introduce a new substituent with incontestable ortho regioselectivity. nih.gov While the acetyl group's enolizable protons can complicate DoM, the thioether group can potentially serve as a directing group, favoring metalation at the positions ortho to the sulfur atom.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect Target Positions on Ring
-(2-Methylpropyl)thio Thioether Activating ortho, para C2, C6

Reactions of the (2-Methylpropyl)thio Group

The (2-methylpropyl)thio group is a versatile functional moiety that can undergo several key transformations, primarily centered around the sulfur atom.

The sulfur atom in the thioether group of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation is highly significant as it drastically alters the electronic properties of the sulfur-containing substituent, converting the electron-donating thioether into the strongly electron-withdrawing sulfoxide and sulfone groups.

The chemoselectivity of the oxidation can be precisely controlled by the choice of oxidant and reaction conditions. organic-chemistry.org Mild oxidizing agents and controlled temperatures typically favor the formation of the sulfoxide, while stronger oxidants or harsher conditions lead to the sulfone. organic-chemistry.orgopenstax.org

Controlled Oxidation to Sulfoxides: Selective mono-oxidation to the sulfoxide can be achieved using a variety of reagents. A common method involves the use of one equivalent of hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as scandium triflate (Sc(OTf)₃). organic-chemistry.org Metal-free approaches have also been developed, utilizing reagents like ion-supported hypervalent iodine, which allows for clean oxidation at room temperature without over-oxidation. organic-chemistry.org Another green approach uses molecular oxygen (O₂) or air as the terminal oxidant, where lower reaction temperatures favor the formation of sulfoxides. organic-chemistry.org

Controlled Oxidation to Sulfones: Further oxidation of the thioether or the intermediate sulfoxide yields the sulfone. This is typically accomplished using stronger oxidizing agents or an excess of a milder oxidant. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective for this transformation. Systems using hydrogen peroxide catalyzed by niobium carbide have been shown to efficiently produce sulfones. organic-chemistry.org High temperatures in solvent-promoted oxidation systems using O₂/air also drive the reaction towards the formation of the sulfone. organic-chemistry.orgresearchgate.net

Table 2: Selected Methods for Controlled Oxidation of Aryl Thioethers

Product Reagent(s) Catalyst/Conditions Key Features
Sulfoxide H₂O₂ Sc(OTf)₃ High selectivity for mono-oxidation. organic-chemistry.org
Sulfoxide O₂/Air Low Temperature, DPDME solvent Green, sustainable method. organic-chemistry.org
Sulfoxide Hypervalent Iodine Reagent Room Temperature Metal-free, tolerates various functional groups. organic-chemistry.org
Sulfone Excess H₂O₂ / Peroxyacids Niobium Carbide / Room Temp. Strong oxidation to the highest oxidation state. openstax.orgorganic-chemistry.org

The (2-methylpropyl)thio group can be removed from the aromatic ring through desulfurization reactions. The most common method for this transformation is reductive cleavage using Raney Nickel. This process replaces the C-S bond with a C-H bond, effectively converting Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- to 1-(4-isobutylphenyl)ethanone.

Thioether cleavage can also be achieved under different conditions. For instance, oxidation of the thioether to a sulfone significantly weakens the aryl C–S bond. The resulting sulfone group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement by other functional groups. researchgate.net This two-step sequence provides an indirect method for cleaving the thioether and introducing new substituents.

The sulfur atom in the thioether linkage possesses two lone pairs of electrons. libretexts.org One of these lone pairs resides in a p-orbital that can effectively overlap with the π-system of the phenyl ring. libretexts.orgquora.com This delocalization of the lone pair into the aromatic ring increases the electron density, particularly at the ortho and para positions, a phenomenon known as resonance or mesomeric effect.

This electron donation is the fundamental reason why the thioether group is an activating, ortho, para-director for electrophilic aromatic substitution. The stabilization of the cationic intermediate (the sigma complex) formed during the attack of an electrophile is significantly greater when the attack occurs at the ortho or para positions, as the sulfur atom can directly participate in stabilizing the positive charge. The contribution of sulfur's lone pair to the aromatic system is a key factor governing the regioselectivity of reactions on the phenyl ring. teachthemechanism.com

Chemo-, Regio-, and Stereoselective Transformations of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-

The presence of multiple reactive sites—the ketone, the thioether, and the aromatic ring—makes the selective transformation of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- a central challenge in its synthetic applications. mdpi.comorganic-chemistry.org

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of another. A prime example is the reduction of the carbonyl group. Using a mild reducing agent like sodium borohydride (NaBH₄), the acetyl group can be chemoselectively reduced to a secondary alcohol, yielding 1-[4-[(2-methylpropyl)thio]phenyl]ethanol, while leaving the thioether group intact. orgsyn.org Conversely, as discussed in section 3.3.1, the thioether can be selectively oxidized without affecting the ketone.

Regioselectivity : This involves controlling the position of reaction on the aromatic ring. As detailed in section 3.2.3, electrophilic aromatic substitution reactions are strongly directed to the positions ortho to the (2-methylpropyl)thio group due to its powerful activating and directing effects. This inherent electronic preference allows for highly regioselective halogenation, nitration, or Friedel-Crafts reactions at the C2 and C6 positions.

Stereoselectivity : If a reaction creates a new chiral center, stereoselectivity is the preference for the formation of one stereoisomer over another. The reduction of the prochiral ketone in the target compound to a chiral secondary alcohol can be performed stereoselectively. Using chiral reducing agents or catalysts, such as those employed in the Meerwein-Ponndorf-Verley (MPV) reaction with chiral ligands, can favor the formation of either the (R)- or (S)-enantiomer of the resulting alcohol. nih.gov

Mechanistic Investigations of Key Chemical Reactions of the Target Compound

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. researchgate.net

Mechanism of Thioether Oxidation : The oxidation of sulfides can proceed through different pathways depending on the oxidant. For oxidations using O₂/air promoted by a solvent, mechanistic studies suggest a free-radical process. organic-chemistry.org The reaction is likely initiated by radicals generated from the solvent, which then react with the sulfide. Molecular oxygen serves as the oxygen source, leading to sequential transformations first to the sulfoxide, which is an intermediate, and then to the sulfone. organic-chemistry.org

Mechanism of Electrophilic Aromatic Substitution : The functionalization of the aromatic ring proceeds via the classical SₑAr (Substitution Electrophilic Aromatic) mechanism. The reaction is initiated by the attack of the π-electrons of the aromatic ring on an electrophile (E⁺). This step is typically rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the sulfur atom, which provides significant stabilization for attacks at the ortho and para positions. The mechanism concludes with a rapid deprotonation by a weak base to restore the aromaticity of the ring.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr) : While less common for this electron-rich ring, SₙAr reactions can become relevant if the thioether is first oxidized to the strongly electron-withdrawing sulfone group. In this scenario, a nucleophile can attack the carbon atom bearing the sulfone group. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing acetyl and sulfonyl groups. frontiersin.org Subsequent expulsion of the sulfinate leaving group yields the substituted product. frontiersin.org

Advanced Spectroscopic and Structural Characterization of Ethanone, 1 4 2 Methylpropyl Thio Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of "Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-." By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H and ¹³C NMR data provide valuable insights into the electronic environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the isobutyl and acetyl groups. The aromatic protons are expected to appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the acetyl group will present as a sharp singlet, while the protons of the isobutyl group will show more complex splitting patterns: a doublet for the two methylene (B1212753) protons adjacent to the sulfur atom, a multiplet for the methine proton, and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the acetyl group is expected at the most downfield position. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the acetyl group and the carbon bonded to the sulfur atom showing distinct chemical shifts due to the electronic effects of these substituents. The aliphatic carbons of the isobutyl group will be observed in the upfield region of the spectrum.

Predicted NMR Data Table:

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.5~26.5
Carbonyl C=O-~197.5
Aromatic CH (ortho to C=O)~7.9~128.5
Aromatic CH (ortho to S)~7.3~130.0
Aromatic C (ipso to C=O)-~135.0
Aromatic C (ipso to S)-~145.0
S-CH₂~2.9~40.0
CH~2.0~28.0
Isobutyl CH₃~1.0~22.0

Note: These are predicted values and may vary from experimental results.

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the isobutyl group and the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of each protonated carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for connecting the acetyl group and the isobutyl group to the aromatic ring by observing correlations from the acetyl protons and the S-CH₂ protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to confirm the through-space relationships between different parts of the molecule, for instance, between the S-CH₂ protons and the adjacent aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electron ionization (EI) mass spectrometry would also induce fragmentation, offering valuable structural information. The mass spectrum of the closely related compound, 4'-(2-Methylpropyl)acetophenone, is available in the NIST WebBook and provides a basis for predicting the fragmentation of the target molecule. nist.govguidechem.com

The molecular ion peak (M⁺) for "Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-" would be observed at a mass-to-charge ratio (m/z) corresponding to its exact mass. Key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the methyl group from the acetyl moiety to give a prominent [M-15]⁺ peak.

McLafferty-type rearrangement: Although less common for aromatic ketones, cleavage of the bond between the carbonyl carbon and the aromatic ring could occur, leading to a fragment corresponding to the isobutylthiophenyl cation.

Cleavage of the isobutyl group: Fragmentation of the isobutyl side chain is expected, with the loss of a propyl radical ([M-43]⁺) or an isobutyl radical ([M-57]⁺) being prominent.

Predicted Mass Spectrometry Fragmentation Table:

Interactive Table: Predicted HRMS Fragmentation
Fragment Ion Predicted m/z Description
[M]⁺208.0973Molecular Ion
[M-CH₃]⁺193.0740Loss of a methyl radical from the acetyl group
[M-C₃H₇]⁺165.0371Loss of a propyl radical from the isobutyl group
[M-C₄H₉]⁺151.0214Loss of an isobutyl radical
[C₈H₇O]⁺119.0497Acetylphenyl cation
[C₄H₉S]⁺89.0425Isobutylthio cation

Note: These are predicted values based on the structure and data for similar compounds.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of functional groups and insights into molecular conformation.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present. A strong absorption band around 1680 cm⁻¹ would be indicative of the C=O stretching of the aryl ketone. The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the isobutyl and acetyl groups would be observed in the 2960-2850 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the fingerprint region, around 700-600 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. nih.govnih.govacs.orgacs.org The C=O stretch would also be observable. The C-S stretching and bending vibrations, which are often weak in the IR spectrum, may show stronger signals in the Raman spectrum, providing valuable structural information.

Predicted Vibrational Spectroscopy Data Table:

Interactive Table: Predicted FT-IR and Raman Bands
Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2960-28502960-2850
C=O Stretch~1680 (strong)~1680 (medium)
Aromatic C=C Stretch1600-14501600-1450 (strong)
Aliphatic C-H Bend1470-13651470-1365
C-S Stretch700-600 (weak)700-600 (medium-strong)

Note: These are predicted values based on typical functional group frequencies.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of "Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-" is expected to be dominated by the electronic transitions of the substituted acetophenone (B1666503) chromophore. scholaris.ca Two main absorption bands are anticipated: a strong π→π* transition at a shorter wavelength (around 250-280 nm) associated with the aromatic system, and a weaker n→π* transition at a longer wavelength (around 300-330 nm) corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. studyraid.com The presence of the thioether group, which can act as an auxochrome, may cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted acetophenone.

Fluorescence Spectroscopy: Aromatic ketones often exhibit weak fluorescence due to efficient intersystem crossing from the excited singlet state to the triplet state. nii.ac.jptandfonline.comtandfonline.com Therefore, "Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-" is expected to have low fluorescence quantum yield at room temperature. Phosphorescence from the triplet state might be observable at low temperatures in a rigid matrix.

Predicted Electronic Spectroscopy Data Table:

Interactive Table: Predicted UV-Vis Absorption
Transition Predicted λmax (nm) Molar Absorptivity (ε)
π→π~275High
n→π~320Low

Note: These are estimated values based on data for similar aromatic ketones.

X-ray Crystallography for Solid-State Structural Analysis of Ethanone (B97240), 1-[4-[(2-methylpropyl)thio]phenyl]-

Should a suitable single crystal of "Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-" be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. mdpi.comnih.govspringernature.com This technique would yield precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, the crystal packing analysis would reveal the nature of intermolecular interactions, such as van der Waals forces and potential C-H···O or C-H···S hydrogen bonds, which govern the solid-state architecture. Such information is invaluable for understanding the physical properties of the compound and for computational modeling studies. To date, no public record of a crystal structure for this specific compound has been found.

Determination of Molecular Geometry and Conformational Preferences in the Crystalline State

The precise determination of the molecular geometry of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- in its crystalline state would necessitate X-ray crystallographic analysis. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of the atoms.

Key structural features of interest would include:

Planarity of the Phenyl Ring: The core phenyl ring is expected to be largely planar.

Orientation of the Acetyl Group: The conformation of the acetyl group relative to the phenyl ring is a key feature. Steric and electronic effects would influence the torsion angle between the plane of the phenyl ring and the plane of the acetyl group.

Conformation of the (2-methylpropyl)thio Group: The isobutyl group offers conformational flexibility around the C-S and C-C single bonds. In the crystalline state, the molecule would adopt a specific, low-energy conformation. The torsion angles around the S-C(phenyl) and S-C(isobutyl) bonds would be of particular interest.

Without experimental data, predictions of the exact conformational preferences remain speculative. However, analysis of similar structures in the Cambridge Structural Database (CSD) could offer insights into likely conformations that minimize steric hindrance and optimize intermolecular interactions.

Table 1: Expected Key Geometric Parameters for Analysis (Note: This table is illustrative of the parameters that would be determined from experimental data, which is currently unavailable.)

ParameterExpected Feature
Phenyl Ring Bond LengthsConsistent with aromatic C-C bonds (approx. 1.38-1.40 Å)
C(phenyl)-S Bond LengthTypical for an aryl-alkyl sulfide
S-C(isobutyl) Bond LengthTypical for an alkyl sulfide
C=O Bond LengthCharacteristic of a ketone (approx. 1.22 Å)
C(phenyl)-C(acetyl) Bond LengthConsistent with a single bond between sp² carbons
Dihedral Angle (Phenyl-Acetyl)Influenced by packing forces and electronic effects
Torsion Angles in Isobutyl GroupStaggered conformations are expected to be favored

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The way molecules of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- pack in a crystal is dictated by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: The molecule itself does not possess strong hydrogen bond donors. However, the oxygen atom of the acetyl group can act as a hydrogen bond acceptor. In the absence of stronger donors, weak C-H···O hydrogen bonds involving the aromatic or alkyl C-H groups could play a role in the crystal packing.

π-π Stacking: The presence of the aromatic phenyl ring suggests the possibility of π-π stacking interactions. mdpi.comnih.gov These interactions, where the planes of the aromatic rings of adjacent molecules are arranged in a parallel or parallel-offset fashion, are a significant cohesive force in the crystals of many aromatic compounds. researchgate.net The specific geometry (e.g., face-to-face or offset) and the centroid-to-centroid distance would be key parameters to determine from crystallographic data. ohio-state.edu

Table 2: Potential Intermolecular Interactions (Note: This table is a qualitative prediction. Experimental data is required for quantitative analysis.)

Interaction TypePotential Donor/Acceptor or Group InvolvedExpected Significance
Weak C-H···O Hydrogen BondsC-H (aromatic/alkyl) as donor, C=O as acceptorModerate
π-π StackingPhenyl rings of adjacent moleculesPotentially significant
Van der Waals ForcesEntire molecule, especially the isobutyl groupSignificant
C-H···π InteractionsC-H bonds interacting with the π-system of the phenyl ringPossible

Investigations into Polymorphism and Co-crystallization Phenomena

Polymorphism: This phenomenon describes the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. Given the conformational flexibility of the isobutyl group and the possibility of different arrangements of intermolecular interactions, it is plausible that Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- could exhibit polymorphism under different crystallization conditions (e.g., different solvents, temperatures, or rates of cooling). However, without experimental screening, this remains a theoretical possibility.

Co-crystallization: Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, typically hydrogen bonding. nih.gov As the target molecule has a strong hydrogen bond acceptor site (the carbonyl oxygen), it could potentially form co-crystals with suitable co-formers that are strong hydrogen bond donors. The exploration of co-crystallization would be an area of active research to modify the physicochemical properties of the compound. nih.gov Identifying potential co-formers and attempting co-crystallization experiments would be necessary to investigate this phenomenon.

Computational and Theoretical Chemistry Studies of Ethanone, 1 4 2 Methylpropyl Thio Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone in the computational study of Ethanone (B97240), 1-[4-[(2-methylpropyl)thio]phenyl]-. It offers a balance between accuracy and computational cost, making it an ideal method for exploring the electronic properties and predicting the reactivity of this molecule.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC-S (thioether)~1.78 Å
Bond LengthC=O (acetyl)~1.23 Å
Bond AngleC-S-C (thioether)~101.5°
Dihedral AngleC-C-S-CVaries with conformer

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. For Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, the HOMO is primarily localized on the sulfur atom and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated around the acetyl group, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution across the molecule. In the MEP of this compound, negative potential (red and yellow regions) is concentrated around the oxygen atom of the acetyl group, highlighting its electron-rich and nucleophilic character. Positive potential (blue regions) is generally found around the hydrogen atoms, while the sulfur atom and phenyl ring exhibit intermediate potentials, reflecting their roles in the molecule's reactivity.

Table 2: Calculated Frontier Orbital Energies

OrbitalEnergy (eV)Description
HOMO-6.5 eVIndicates electron-donating ability
LUMO-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of molecules. For Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, calculated Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms generally show good correlation with experimental data. These predictions help in assigning specific signals in the NMR spectrum to particular atoms within the molecule.

Similarly, the calculation of vibrational frequencies using DFT allows for the prediction of the infrared (IR) spectrum. Key vibrational modes, such as the C=O stretch of the acetyl group (typically predicted around 1680-1700 cm⁻¹) and C-S stretching vibrations, can be identified and correlated with experimental IR spectra, further confirming the molecule's structure.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. For Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, descriptors such as ionization potential, electron affinity, electronegativity, and global hardness are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative basis for structure-activity relationship (SAR) studies, helping to predict the molecule's behavior in different chemical environments and its potential interactions with other molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- can reveal its conformational flexibility, showing how the isobutyl group and thioether linkage move and rotate. Furthermore, by including solvent molecules in the simulation, it is possible to study the explicit effects of the solvent on the molecule's conformation and stability. These simulations can illustrate how solvent interactions, such as hydrogen bonding, influence the molecule's preferred shape and reactivity in a solution.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is instrumental in mapping out potential reaction pathways. For reactions involving Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, such as oxidation of the sulfur atom or reactions at the acetyl group, DFT can be used to calculate the energies of reactants, transition states, and products. By identifying the transition state structures and their associated energy barriers, the most likely reaction mechanism can be determined. This provides a molecular-level understanding of how the reaction proceeds, which is often difficult to obtain through experimental methods alone.

Theoretical Insights into Intermolecular Interactions and Crystal Packing

Due to the absence of published experimental crystallographic data for Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, a definitive analysis of its crystal packing remains speculative. However, by employing computational chemistry methods and drawing parallels with structurally analogous compounds, we can predict the key intermolecular interactions that likely govern its solid-state architecture. Theoretical studies, including Density Functional Theory (DFT) and Hirshfeld surface analysis, are powerful tools for understanding non-covalent interactions in molecular crystals.

The molecular structure of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- possesses several key features that will dictate its intermolecular interactions: a polar carbonyl group (C=O), a sulfur atom in the thioether linkage, an aromatic phenyl ring, and a flexible 2-methylpropyl (isobutyl) group. These functional groups are expected to participate in a variety of weak interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking.

Predicted Intermolecular Interactions:

C—H···O Hydrogen Bonds: The acetyl group's oxygen atom is a prime hydrogen bond acceptor. In the crystal lattice, it is highly probable that weak C—H···O hydrogen bonds will form between this oxygen and hydrogen atoms from the aromatic ring or the methyl and isobutyl groups of neighboring molecules. Studies on related acetophenone (B1666503) derivatives consistently show the prevalence of such interactions in their crystal packing. For instance, in the crystal structure of 1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone, molecules are linked by C—H···O hydrogen bonds into layers.

C—H···S Interactions: The sulfur atom of the thioether group, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor. Therefore, C—H···S interactions involving hydrogen atoms from adjacent molecules are anticipated. Computational studies on thiophene (B33073) derivatives have highlighted the role of C—H···S interactions in stabilizing crystal packing.

Van der Waals Forces: The nonpolar 2-methylpropyl group will primarily engage in van der Waals interactions. The size and branched nature of this group will significantly influence the efficiency of molecular packing, potentially leading to less dense crystal structures compared to analogs with smaller alkyl groups.

Hirshfeld Surface Analysis Analogy:

Interaction Type Predicted Contribution Description
H···H ContactsHighReflecting the abundance of hydrogen atoms in the methyl and isobutyl groups, leading to significant van der Waals interactions.
C···H/H···C ContactsModerate to HighIndicative of the interactions between the carbon framework and surrounding hydrogen atoms, including potential C-H···π interactions.
O···H/H···O ContactsModerateHighlighting the presence of C—H···O hydrogen bonds, which are crucial for directing the crystal packing arrangement.
S···H/H···S ContactsLow to ModerateRepresenting the weaker C—H···S interactions.

Interactive Data Table: Predicted Bond Parameters and Interaction Geometries

The following table presents predicted geometric parameters for key intermolecular interactions based on data from analogous structures found in computational and crystallographic databases. These values serve as a theoretical estimation for Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-.

InteractionDonor-AcceptorD···A Distance (Å)D-H···A Angle (°)
C—H···OC-H···O=C3.2 - 3.5120 - 160
C—H···SC-H···S3.6 - 3.9110 - 150
π-π StackingPhenyl···Phenyl3.5 - 3.8 (centroid-centroid)N/A

Derivatization Strategies and Synthetic Utility of Ethanone, 1 4 2 Methylpropyl Thio Phenyl As a Chemical Intermediate

Design and Synthesis of Novel Analogues and Derivatives of Ethanone (B97240), 1-[4-[(2-methylpropyl)thio]phenyl]-

The molecular scaffold of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-, characterized by a phenyl ring functionalized with a thioether and an ethyl ketone group, offers multiple sites for chemical modification. This versatility allows for the systematic design and synthesis of a diverse library of analogues and derivatives. Strategic derivatization at the ethyl ketone side chain, the phenyl ring, and the thioether moiety enables the fine-tuning of its physicochemical and electronic properties for various applications in chemical synthesis.

Modifications at the Ethyl Ketone Side Chain

The ethyl ketone side chain is a prime target for a variety of chemical transformations, providing access to a wide range of functionalized derivatives. The presence of α-hydrogens and the carbonyl group's electrophilicity are key to its reactivity.

Key modifications include:

α-Functionalization: The carbon atom adjacent to the carbonyl group can be readily functionalized. For instance, α-halogenation, particularly bromination, can be achieved using agents like bromine in methanol (B129727). google.com This introduces a reactive handle for subsequent nucleophilic substitution reactions, allowing the introduction of various functional groups.

Condensation Reactions: The ketone can participate in base- or acid-catalyzed aldol (B89426) and Claisen-Schmidt condensations with aldehydes and ketones to extend the carbon framework. These reactions are fundamental in constructing more complex molecular architectures. nih.gov

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165). This transformation alters the polarity and hydrogen-bonding capabilities of the molecule. Further dehydration of the resulting alcohol can yield an alkene.

Oxidation: Under specific conditions, the ketone can undergo Baeyer-Villiger oxidation to form an ester, providing another route to functional group diversification.

Conversion to Heterocycles: The ketone functionality is a common precursor for the synthesis of heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles.

These transformations are summarized in the table below.

Reaction Type Reagents/Conditions Product Type Synthetic Utility
α-HalogenationBr₂, CH₃OHα-Halo ketoneIntermediate for nucleophilic substitution
Aldol CondensationAldehyde/Ketone, Base/Acidβ-Hydroxy ketoneCarbon-carbon bond formation
ReductionNaBH₄, EtOHSecondary AlcoholIntroduction of hydroxyl group
Baeyer-Villiger Oxidationm-CPBA, CH₂Cl₂EsterFunctional group interconversion
Pyrazole SynthesisHydrazine (R-NHNH₂)Substituted PyrazoleAccess to N-heterocycles

Substitutions on the Phenyl Ring for Tunable Electronic Properties

Introducing substituents onto the central phenyl ring is a powerful strategy for modulating the electronic properties of the entire molecule. The existing thioether group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. The interplay of these directing effects governs the regioselectivity of electrophilic aromatic substitution reactions.

Common substitution reactions include:

Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group, primarily at the positions ortho to the activating thioether group. The nitro group is a strong electron-withdrawing group that can be further reduced to an amine, providing a key synthetic handle.

Halogenation: Reactions with halogens (e.g., Br₂ with a Lewis acid catalyst) can introduce halogen atoms onto the ring, which can then serve as coupling partners in cross-coupling reactions (e.g., Suzuki, Heck).

Friedel-Crafts Acylation/Alkylation: These reactions can introduce additional alkyl or acyl groups onto the aromatic ring, further functionalizing the core structure.

The electronic nature of the introduced substituent can significantly impact the reactivity of the other functional groups.

Substituent Typical Reagents Electronic Effect Impact on Molecular Properties
-NO₂HNO₃, H₂SO₄Electron-withdrawingDecreases electron density on the ring; can be reduced to -NH₂
-BrBr₂, FeBr₃Electron-withdrawing (inductive), weak deactivatorProvides a site for cross-coupling reactions
-ClCl₂, AlCl₃Electron-withdrawing (inductive), weak deactivatorSimilar to bromo, useful for synthetic elaboration
-SO₃HFuming H₂SO₄Strong electron-withdrawingIncreases water solubility; can be a directing group

Variations of the Alkyl Chain in the Thioether Moiety

The 2-methylpropyl group on the sulfur atom can be replaced with a wide array of other alkyl or aryl groups. This is typically achieved by starting with the corresponding thiophenol derivative (4-mercaptophenylethanone) and performing a nucleophilic substitution with a suitable alkyl halide. This approach allows for the introduction of diverse structural features.

Possible variations include:

Linear Alkyl Chains: Replacing the isobutyl group with methyl, ethyl, or propyl chains can systematically alter the lipophilicity of the molecule.

Branched or Cyclic Chains: Introducing bulkier groups like tert-butyl or cyclohexyl can impart specific conformational constraints.

Functionalized Chains: Using alkyl halides containing other functional groups (e.g., esters, ethers, nitriles) can lead to multifunctional derivatives with tailored properties.

Aryl Groups: Synthesis of diaryl thioethers can be achieved through coupling reactions, significantly extending the aromatic system.

The nature of the alkyl chain can influence the compound's steric profile and its interactions in subsequent synthetic applications.

Application as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

The strategic placement of the ketone and thioether functionalities makes Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- a valuable intermediate for constructing more complex molecular frameworks, particularly heterocyclic and polyaromatic systems.

Precursor to Fused Heterocyclic Systems

The inherent reactivity of the ketone and the potential for the thioether or the activated phenyl ring to participate in cyclization reactions make this compound a suitable precursor for various fused heterocycles. researchgate.net

Thiophene-based Systems: The ketone can be used to construct thiophene (B33073) rings through reactions like the Gewald reaction, which involves condensation with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. mdpi.com

Intramolecular Cyclizations: After modification, intramolecular cyclization can lead to fused systems. For example, introducing a suitable electrophile on the ethyl ketone's α-position could react with the electron-rich phenyl ring in a Friedel-Crafts type reaction to form an indanone derivative. nih.gov Similarly, oxidation of the thioether to a sulfone, followed by introduction of a leaving group on the side chain, could facilitate cyclization reactions.

Pictet-Spengler Type Reactions: Conversion of the ketone to an amine, followed by the introduction of an aldehyde-containing moiety, could set the stage for Pictet-Spengler reactions to form tetrahydroisoquinoline-like fused systems.

Building Block for Functionalized Aromatic and Polyaromatic Compounds

The core structure of Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- can be elaborated to generate larger aromatic and polyaromatic compounds.

Condensation and Cyclization: Base-catalyzed self-condensation of the ketone can lead to the formation of larger, conjugated systems. Condensation with other aromatic aldehydes or ketones can also be used to build precursors for cyclization reactions that form polycyclic aromatic hydrocarbons.

Cross-Coupling Strategies: As mentioned, halogenation of the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions. This allows for the straightforward connection of this building block to other aromatic or vinylic fragments, creating complex biaryl or stilbene-like structures.

Photochemical Cyclization: Derivatives with stilbene-like structures, formed via condensation reactions, could undergo photochemical oxidative cyclization to form phenanthrene (B1679779) or other fused polycyclic aromatic systems. rsc.org

The synthetic utility is further detailed in the following table, outlining potential complex scaffolds derived from the title compound.

Starting Derivative Key Reaction Resulting Scaffold Significance
α-Halo Ketone DerivativeGewald ReactionSubstituted ThiopheneAccess to sulfur-containing heterocycles
Ring-halogenated DerivativeSuzuki CouplingBiaryl CompoundConstruction of complex aromatic systems
Aldol Condensation ProductDehydration/CyclizationNaphthalene/Phenanthrene DerivativeSynthesis of polycyclic aromatic hydrocarbons
Ketone reduced to AlcoholFriedel-Crafts AlkylationDihydronaphthalene DerivativeBuilding alicyclic-fused aromatic systems

Insufficient Information to Generate Article on the Chemical Compound “Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-”

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information available for the chemical compound Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- to generate the requested article. The search did not yield any detailed research findings, data tables, or scholarly publications directly related to the specified topics of its application in materials science or the development of advanced analytical methods.

The instructions required a thorough and scientifically accurate article focusing solely on "Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-" and structured around a detailed outline. This included its use in the synthesis of monomers for polymerization, development of components for organic electronic devices, and the establishment of chromatographic and spectroscopic analytical methods.

Despite targeted searches for this specific compound, no relevant information was found concerning:

Development of Advanced Analytical Methods Leveraging Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-:

Spectroscopic Assays for Detection and Quantification:The search did not uncover any spectroscopic assays (e.g., UV-Vis, fluorescence) developed for the detection and quantification of this specific ethanone derivative.

While information exists for structurally similar compounds, the strict adherence to the specified subject, "Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]-," as per the instructions, prevents the inclusion of such tangential data. Therefore, due to the absence of direct and relevant scientific information, the generation of a detailed and accurate article as requested is not possible at this time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethanone, 1-[4-[(2-methylpropyl)thio]phenyl]- with high purity?

  • Methodological Answer : The compound can be synthesized via intermolecular condensation of thioether precursors. For example, describes a protocol where 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone undergoes condensation to form structurally analogous furanones. Adapting this method, researchers can substitute the thioether moiety with an isobutylthio group and optimize reaction conditions (e.g., temperature, catalyst) to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by HPLC (≥98% purity) are critical for quality control .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acetyl group (δ ~2.5 ppm for CH₃) and thioether-linked isobutyl substituent. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1680 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 236). Cross-referencing with databases like NIST Chemistry WebBook ( ) ensures spectral accuracy .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : As a thioether derivative, the compound is sensitive to oxidation. Storage under inert gas (N₂ or Ar) at +5°C in amber glass vials is recommended ( ). Stability tests under accelerated conditions (40°C/75% RH for 14 days) can monitor degradation via HPLC, with degradation products (e.g., sulfoxide derivatives) identified by LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Contradictions in physical data often arise from impurities or polymorphic forms. Researchers should standardize crystallization solvents (e.g., ethanol vs. acetone) and compare DSC/TGA profiles. Single-crystal X-ray diffraction () provides definitive structural validation. Collaborative validation with independent labs using shared reference samples (e.g., NIST-certified materials) minimizes variability .

Q. What role does the isobutylthio group play in the compound’s reactivity compared to other thioether derivatives?

  • Methodological Answer : The bulky isobutyl group introduces steric hindrance, reducing nucleophilic attack at the sulfur atom. Comparative kinetic studies with methylthio or phenylthio analogs ( ) can quantify reactivity differences. Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) model electronic effects (e.g., HOMO-LUMO gaps) to explain reduced oxidation rates .

Q. What strategies mitigate by-product formation during its synthesis?

  • Methodological Answer : By-products like disulfides or over-oxidized species arise from competing reactions. ’s condensation method suggests using radical scavengers (e.g., BHT) and controlled reaction times. Monitoring by TLC or in-situ FTIR detects intermediates early. Catalytic systems (e.g., Pd/C under H₂) may reduce disulfide formation .

Q. How does the compound’s structure influence its potential biological activity compared to analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., varying alkyl chain length or substituting sulfur with oxygen). In vitro assays (e.g., antioxidant activity via DPPH scavenging) compared to derivatives in can highlight the isobutylthio group’s role. Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activity data for thioether-containing acetophenones?

  • Methodological Answer : Variations in assay conditions (e.g., cell line specificity, concentration ranges) and impurity profiles ( ) contribute to contradictions. Meta-analyses using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., ROS detection vs. apoptosis markers) clarify bioactivity. Collaborative reproducibility initiatives (e.g., PubChem BioAssay) aggregate data for consensus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.